4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
CAS No.: 7284-16-4
Cat. No.: VC20758660
Molecular Formula: C22H31N3O13
Molecular Weight: 545.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7284-16-4 |
---|---|
Molecular Formula | C22H31N3O13 |
Molecular Weight | 545.5 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 |
Standard InChI Key | HWBFEVWOQMUQIE-MVEDJEFUSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Chemical Properties and Structure
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside (CAS: 7284-16-4) is a complex carbohydrate derivative with distinctive structural features. Its molecular formula is C₂₂H₃₁N₃O₁₃ with a molecular weight of approximately 545.5 g/mol . The compound exists as a white to light yellow powder at room temperature . Structurally, it consists of a 4-nitrophenyl group attached to a diacetylated chitobiose moiety via a beta-glycosidic linkage.
The compound is also known by several synonyms, including "GlcNAcβ(1-4)GlcNAc-β-pNP" and "4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-glucopyranoside" . The InChI key identifier for the compound is HWBFEVWOQMUQIE-MVEDJEFUSA-N, which provides a unique digital representation of its chemical structure .
Mechanism of Action
The functionality of 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is rooted in its role as a substrate for chitinase enzymes. The compound's mechanism of action involves a specific enzymatic hydrolysis process that makes it particularly valuable for detecting and measuring chitinase activity in biological samples .
Substrate-Enzyme Interaction
When 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside encounters chitinase enzymes, the enzymes catalyze the hydrolysis of the glycosidic bonds within the compound. This hydrolysis leads to the release of a yellow-colored product, 4-nitrophenol, which can be precisely quantified using spectrophotometric methods . The released chromogenic product typically absorbs light at approximately 405 nm, allowing for accurate measurement of enzyme activity.
This reaction mechanism provides a reliable and sensitive method for assessing chitinase enzyme activity in various biological contexts. The specificity of the interaction between the compound and chitinase enzymes ensures that the assay results accurately reflect chitinolytic processes .
Applications in Research
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside serves as an essential tool in biochemical research, with applications spanning multiple areas of biological investigation. Its specific interaction with chitinase enzymes makes it particularly valuable for studying chitin metabolism and related enzymatic processes.
Enzyme Activity Assays
The primary application of 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is in the measurement of exochitinase activity, specifically chitobiosidase activity . Researchers utilize this substrate to quantify the hydrolytic capabilities of various chitinase enzymes, providing insights into their functional characteristics and catalytic efficiencies.
Specific Research Applications
Several specific research applications highlight the compound's utility:
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It has been used to measure the exochitinase activity of DOI, a novel protein isolated from Chinese yam (Dioscorea opposita Thunb.) . This protein has potential applications in the treatment of menopausal syndrome as an alternative to hormone replacement therapy.
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The compound has been employed to determine the exochitinase activity of ChiEn3 from Coprinopsis cinerea . Research has shown that ChiEn3 exhibits hyperhydrolytic activity toward 85% deacetylated chitosan, which is significant for the preparation of chitooligosaccharides.
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It serves as a substrate for determining the activity of N-acetyl-β-D-glucosaminidases, a class of chitinolytic enzymes .
Through these applications, 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside contributes to the understanding of chitin metabolism and the roles of chitinase enzymes in various biological processes .
Biochemical Properties
The biochemical properties of 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside are central to its functionality in research settings. As a substrate, it exhibits specific interactions with chitinase enzymes that enable the precise measurement of enzymatic activity.
Substrate Specificity
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside demonstrates high specificity for chitinase enzymes, particularly those with exochitinase (chitobiosidase) activity . This specificity ensures that the assays using this compound provide accurate measurements of targeted enzymatic processes without significant interference from other biological activities.
Role in Chitin Metabolism Studies
The compound plays a significant role in the study of chitin metabolism by providing a means to investigate chitinolytic processes in biological systems . By enabling the measurement of chitinase activity, it contributes to the understanding of how organisms process chitin, the second most abundant polysaccharide in nature after cellulose.
Supplier | Package Size | Price | Purity | Catalog Number |
---|---|---|---|---|
Santa Cruz Biotechnology | 1 mg | $178.00 | ≥98% | sc-220985B |
Santa Cruz Biotechnology | 2 mg | $301.00 | ≥98% | sc-220985C |
Santa Cruz Biotechnology | 5 mg | $311.00 | ≥98% | sc-220985 |
Santa Cruz Biotechnology | 10 mg | $637.00 | ≥98% | sc-220985A |
Santa Cruz Biotechnology | 25 mg | $1331.00 | ≥98% | sc-220985D |
Santa Cruz Biotechnology | 50 mg | $2453.00 | ≥98% | sc-220985E |
TCI America | 10 mg | €302.00 | >98.0% (HPLC) | N0924 |
The pricing information illustrates the relatively high cost of this specialized biochemical reagent, reflecting its importance in research applications and the complexity of its synthesis .
Research Findings
Research involving 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside has yielded significant findings in various biological contexts, particularly in the characterization of novel chitinase enzymes and their potential applications.
Characterization of ChiEn3 from Coprinopsis cinerea
A study published in Carbohydrate Polymers (2019) utilized 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside to characterize ChiEn3, a novel thermophilic exochitinase from Coprinopsis cinerea . The research revealed that ChiEn3 exhibits a remarkable hyperhydrolytic activity toward 85% deacetylated chitosan, which is 33.6-fold higher than its activity toward glycol chitin. This finding has significant implications for the preparation of chitooligosaccharides from chitosan .
Investigation of DOI Protein from Chinese Yam
Another significant study published in Scientific Reports (2015) employed 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside to measure the exochitinase activity of DOI, a novel protein isolated from Chinese yam (Dioscorea opposita Thunb.) . The research suggested that DOI could potentially serve as the first protein drug for treating menopausal syndrome, offering an alternative to hormone replacement therapy (HRT), which is associated with undesirable side effects .
Detection and Characterization of Chitin-Modifying Enzymes
A study in the Journal of Industrial Microbiology & Biotechnology (2003) used 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside for the detection and characterization of chitinases and other chitin-modifying enzymes . This research contributed to the understanding of enzymatic systems involved in chitin modification, which has implications for various industrial applications.
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